Spirost-1-en-3-one
Description
Spirost-1-en-3-one is a spirocyclic organic compound characterized by a fused bicyclic system with a ketone functional group at the 3-position and a double bond at the 1-position. Its unique spiro architecture imparts distinct stereochemical and electronic properties, making it a valuable intermediate in synthetic organic chemistry and pharmaceutical research.
Properties
Molecular Formula |
C27H40O3 |
|---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
(1S,2S,4S,5'R,7S,8R,9S,12S,13R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-14-ene-6,2'-oxane]-16-one |
InChI |
InChI=1S/C27H40O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h8,10,16-18,20-24H,5-7,9,11-15H2,1-4H3/t16-,17+,18+,20-,21+,22+,23+,24+,25+,26+,27?/m1/s1 |
InChI Key |
GNGRJSXLQYQGKU-VNBWCXQLSA-N |
Isomeric SMILES |
C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(C=CC(=O)C6)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(C=CC(=O)C6)C)C)C)OC1 |
Synonyms |
brisbenone |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Differences
- This compound: Features a spirocyclic backbone with a ketone group.
- NSC628199: Incorporates a nitro group (-NO₂) on the indoline ring, which increases electron-withdrawing effects and may enhance electrophilic reactivity. The cyclopentane ring provides moderate steric hindrance .
- Spiro[...]carbonyl chloride : Contains a reactive carbonyl chloride group and a strained cyclopropane ring, which elevates its reactivity in acylation reactions but reduces thermal stability .
Reactivity and Stability
- Ketone vs. Nitro Group : The ketone in this compound participates in nucleophilic additions (e.g., Grignard reactions), while the nitro group in NSC628199 directs electrophilic substitution reactions (e.g., nitration or sulfonation) .
- Carbonyl Chloride Reactivity : The carbonyl chloride in the cyclopropane analog undergoes rapid hydrolysis or nucleophilic acyl substitution, making it unsuitable for long-term storage but highly effective in stepwise syntheses .
- Ring Strain Effects : The cyclopropane ring in the third compound introduces significant ring strain, accelerating reactions like ring-opening polymerizations, whereas the cyclopentane in NSC628199 offers better stability for catalytic applications .
Critical Analysis of Evidence Limitations
While the provided evidence highlights structural features and supplier information for spiro compounds, it lacks detailed experimental data (e.g., spectroscopic profiles, yield optimization, or biological activity) for this compound. Comparative studies must therefore rely on inferred properties from analogs and broader spirocyclic chemistry principles .
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